3-Bromo-2-methylimidazo[1,2-b]pyridazine
Overview
Description
3-Bromo-2-methylimidazo[1,2-b]pyridazine: is a heterocyclic compound with the molecular formula C7H6BrN3. It is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in medicinal chemistry and material science .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-methylimidazo[1,2-b]pyridazine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, this compound can be toxic, leading to adverse effects such as liver damage and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have biological activity of their own . The compound can also affect metabolic flux and alter the levels of certain metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . For example, binding to certain transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can affect its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylimidazo[1,2-b]pyridazine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. This process can be achieved through the reaction of 2-methylimidazo[1,2-a]pyridine with bromine or iodine, resulting in the formation of 3-halo-2-methylimidazo[1,2-a]pyridine derivatives .
Industrial Production Methods: the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-b]pyridazine derivatives.
Oxidation Products: Oxidized forms of the imidazo[1,2-b]pyridazine scaffold.
Reduction Products: Reduced derivatives of the parent compound.
Scientific Research Applications
Chemistry: 3-Bromo-2-methylimidazo[1,2-b]pyridazine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Its derivatives have shown activity against multidrug-resistant tuberculosis and other infectious diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials due to its structural properties .
Mechanism of Action
The mechanism of action of 3-Bromo-2-methylimidazo[1,2-b]pyridazine is not fully understood. its derivatives are known to interact with specific molecular targets, such as enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness: 3-Bromo-2-methylimidazo[1,2-b]pyridazine is unique due to its specific bromination at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogues .
Properties
IUPAC Name |
3-bromo-2-methylimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFIFACEFUMUPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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